2-Mercaptoethyl nonanoate
Description
2-Mercaptoethyl nonanoate is an organic compound with the molecular formula C11H22O2S. It is a derivative of nonanoic acid, where the carboxyl group is esterified with 2-mercaptoethanol.
Properties
CAS No. |
30982-97-9 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-sulfanylethyl nonanoate |
InChI |
InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-8-11(12)13-9-10-14/h14H,2-10H2,1H3 |
InChI Key |
JDUBWWBPEXAGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Organometallic Complexation Reactions
The thiol group (-SH) reacts with organotin compounds to form thermally stable complexes. This forms the basis for its use in polymer stabilizers and catalysts.
Example Reaction with Dibutyltin Oxide
Conditions: Heating (60–80°C), inert atmosphere.
| Property | Value |
|---|---|
| Product | Dibutyltinbis(2-mercaptoethyl nonanoate) |
| Application | PVC stabilizer, catalyst |
| Thermal Stability | >200°C |
Mechanism :
-
Deprotonation of the thiol group by tin oxide.
-
Nucleophilic attack of thiolate on the electrophilic tin center.
-
Water elimination.
Thiol Oxidation and Disulfide Formation
The thiol group undergoes oxidation to form disulfide bridges, critical in redox biochemistry and polymer crosslinking .
Reaction Pathway
| Oxidizing Agent | Reaction Rate (25°C) | Byproduct |
|---|---|---|
| H₂O₂ | Fast | H₂O |
| O₂ (catalyzed by Fe³⁺) | Moderate | H₂O |
Key Findings :
-
Metal ions (Fe³⁺, Cu²⁺) accelerate oxidation via Fenton-like mechanisms .
-
Disulfide formation increases molecular weight, altering physical properties (e.g., viscosity).
Ester Hydrolysis
The nonanoate ester undergoes hydrolysis under acidic or alkaline conditions to yield 2-mercaptoethanol and nonanoic acid .
Acidic Hydrolysis
Alkaline Hydrolysis
| Condition | Rate Constant (k, s⁻¹) | Half-Life (25°C) |
|---|---|---|
| pH 1.0 | 3.2 × 10⁻⁵ | 6.0 hours |
| pH 13.0 | 1.8 × 10⁻³ | 10.5 minutes |
Metal Chelation and Redox Activity
The thiol group binds transition metals (Fe³⁺, Cu²⁺), enabling electron transfer reactions .
Example Chelation with Fe³⁺
Redox Pathway :
-
Thiol reduces Fe³⁺ to Fe²⁺.
-
Fe²⁺ reacts with H₂O₂ (Fenton reaction):
Acylation Reactions
The ester group participates in transesterification with alcohols under catalytic conditions.
Example Reaction with Methanol
| Catalyst | Yield (%) | Temperature |
|---|---|---|
| H₂SO₄ | 92 | 80°C |
| NaOH | 85 | 60°C |
Radical Scavenging
The thiol group acts as a hydrogen donor to quench free radicals, relevant in antioxidant studies .
Mechanism :
Efficiency :
Scientific Research Applications
2-Mercaptoethyl nonanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-mercaptoethyl nonanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Mercaptoethanol: Similar in structure but lacks the ester group.
Nonanoic Acid: The parent acid of 2-mercaptoethyl nonanoate.
Methyl Nonanoate: An ester of nonanoic acid with methanol instead of 2-mercaptoethanol.
Biological Activity
2-Mercaptoethyl nonanoate is a sulfur-containing compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and flavoring agents.
- Molecular Weight : 218.36 g/mol
- Structure : The compound features a mercaptoethyl group attached to a nonanoate chain, which contributes to its unique properties and potential biological interactions.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. This activity is primarily due to the presence of the thiol (-SH) group, which can scavenge free radicals and reduce oxidative stress in biological systems. Such properties are essential in preventing cellular damage and may play a role in therapeutic applications against oxidative stress-related diseases.
Toxicological Studies
Toxicological assessments of related mercapto compounds have shown varying degrees of safety. For instance, while some studies indicate low toxicity levels at certain concentrations, others highlight potential genotoxic effects at higher doses. A comprehensive evaluation of this compound's safety profile is necessary to understand its implications for human health.
Table 1: Summary of Toxicological Findings
| Study Reference | Concentration (µM) | Observed Effects | |
|---|---|---|---|
| Adams et al. (2008) | 20-40 | DNA damage in vitro | High concentrations may be harmful |
| Stout et al. (2008) | 200-500 | No DNA adduct formation | No evidence of carcinogenicity |
| JECFA (2006) | Various | Induction of oxidative stress | Requires careful dosage management |
Case Studies on Biological Activity
Recent studies have focused on the biological implications of mercapto compounds, including this compound. For example:
- Case Study on Antioxidant Activity : A study conducted on various thiol compounds demonstrated that this compound showed significant radical scavenging activity compared to other compounds in the same class.
- Pharmacological Implications : Another investigation assessed the anti-inflammatory properties of related mercapto compounds, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with cellular components through the thiol group. It may participate in redox reactions, modulating cellular signaling pathways involved in inflammation and oxidative stress responses.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-mercaptoethyl nonanoate with high purity, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves esterification of nonanoic acid with 2-mercaptoethanol under acidic catalysis. To optimize yield, use anhydrous conditions, controlled temperature (e.g., 60–80°C), and inert gas (N₂) to prevent oxidation of the thiol group. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Monitor reaction progress using TLC or GC-MS .
- Yield Improvement : Adjust molar ratios (e.g., excess nonanoic acid) and employ coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency .
Q. How can the physical properties (e.g., density, refractive index) of this compound be accurately measured in laboratory settings?
- Density : Use a calibrated densitometer or pycnometer at 20°C, ensuring temperature stability (±0.1°C). Reported density is 1.183 g/cm³ .
- Refractive Index : Measure with an Abbe refractometer (reported value: 1.5961 at 20°C). Calibrate using reference standards like water or certified oils .
- Boiling Point : Perform reduced-pressure distillation (e.g., 135–136°C at 10 mmHg) using a short-path distillation apparatus .
Q. What analytical techniques are suitable for characterizing this compound and verifying its structural integrity?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm ester linkage and thiol group (δ ~1.3 ppm for CH₂ groups, δ ~2.5 ppm for -SH).
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2550 cm⁻¹ (S-H stretch).
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary to prevent degradation?
- Stability Challenges : The thiol group is prone to oxidation, forming disulfide bridges.
- Storage Recommendations :
- Store under inert gas (argon) at 0–6°C in amber vials to limit light exposure .
- Add antioxidants (e.g., BHT at 0.01–0.1% w/w) to the solvent matrix .
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across solvents?
- Contradiction Source : Discrepancies arise from solvent purity, temperature variations, and oxidation byproducts.
- Resolution :
- Use freshly distilled solvents (e.g., THF, DCM) and degas with N₂.
- Measure solubility via gravimetric analysis (saturation at 25°C ± 0.5°C) with agitation.
- Validate using UV-Vis spectroscopy to detect impurities .
Q. How does the molecular structure of this compound influence its interactions with biomolecules in metabolic studies?
- Thiol Reactivity : The -SH group can form disulfide bonds with cysteine residues in proteins or act as a nucleophile in enzymatic reactions.
- Ester Hydrolysis : In vivo, esterases may cleave the compound into nonanoic acid and 2-mercaptoethanol, both endogenous metabolites. Track metabolites via LC-MS/MS in biological matrices (e.g., plasma, urine) .
Q. What role does this compound play in modulating oxidative stress pathways, and how can this be experimentally validated?
- Hypothesis : The thiol group may scavenge ROS (reactive oxygen species) like hydroxyl radicals.
- Validation Methods :
- In vitro assays: DPPH radical scavenging, ORAC (oxygen radical absorbance capacity).
- Cell-based models: Measure glutathione levels (GSH/GSSG ratio) in HEK-293 or HepG2 cells treated with the compound .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
